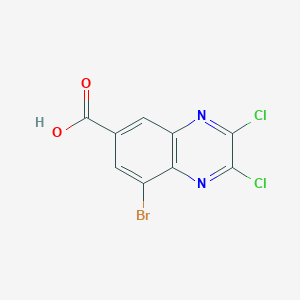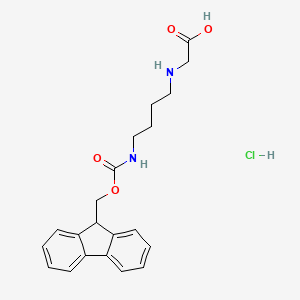![molecular formula C34H36N6O6 B13011749 N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields This compound features a purine base linked to a modified oxolane ring, which is further substituted with methoxyphenyl and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxolane ring, followed by the introduction of the purine base. Subsequent steps involve the addition of methoxyphenyl and phenylmethoxy groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The oxo group in the purine base can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxylated purine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential as a probe for studying enzyme-substrate interactions.
Medicine: The compound’s purine base and substituted oxolane ring make it a candidate for antiviral and anticancer drug development.
Industry: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The substituted oxolane ring may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its action could include inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities.
Cladribine: A purine analog used in cancer treatment.
Uniqueness
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific substitutions on the oxolane ring and the presence of both methoxyphenyl and phenylmethoxy groups. These features may confer enhanced biological activity and selectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C34H36N6O6 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,32+/m0/s1 |
Clave InChI |
IPAQINCVVCCVFU-HNCBANLQSA-N |
SMILES isomérico |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




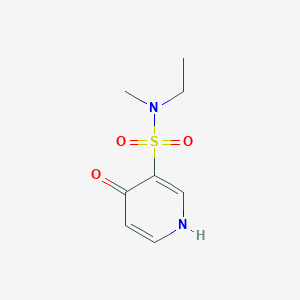


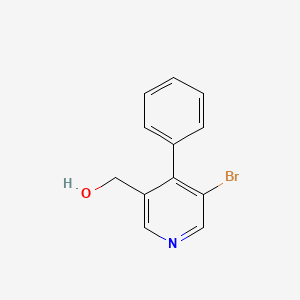
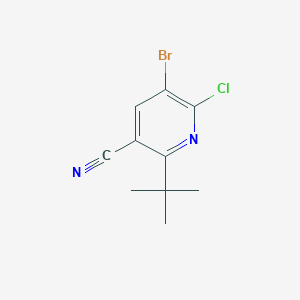
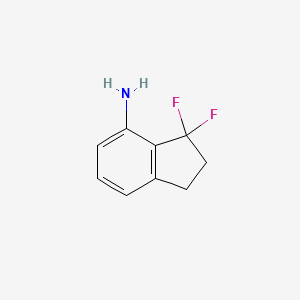
![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)

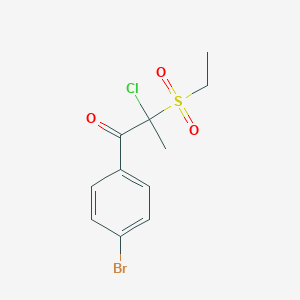
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
